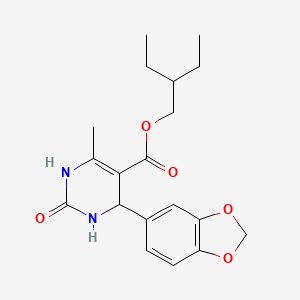![molecular formula C28H19N3O3 B5229327 {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone, also known as NITD-448, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. In
作用机制
The mechanism of action of {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves the inhibition of the HCV NS5B polymerase. The compound binds to the active site of the polymerase, preventing the replication of the virus. It also inhibits the activity of the viral helicase, which is involved in the unwinding of the viral RNA during replication. The compound has also been found to inhibit the activity of the host cell protease, which is involved in the processing of the viral polyprotein.
Biochemical and Physiological Effects:
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the replication of the hepatitis C virus and other flaviviruses. It has also been found to have anti-inflammatory and anti-cancer properties. The compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile.
实验室实验的优点和局限性
The advantages of using {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone in lab experiments include its potent inhibitory activity against the HCV NS5B polymerase and other flaviviruses. The compound has a favorable pharmacokinetic profile and has been found to be well-tolerated in animal studies. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
未来方向
There are several future directions for the research on {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the compound's potential use in the treatment of other viral infections, such as Zika virus and chikungunya virus. Further research is also needed to understand the compound's anti-inflammatory and anti-cancer properties and its potential use in the treatment of inflammatory and cancerous diseases. Finally, more studies are needed to evaluate the safety and efficacy of the compound in human clinical trials.
Conclusion:
In conclusion, {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone is a promising chemical compound that has potential use in the treatment of various diseases. Its potent inhibitory activity against the HCV NS5B polymerase and other flaviviruses makes it a valuable tool for the development of antiviral drugs. Further research is needed to optimize the synthesis method, evaluate the compound's safety and efficacy in human clinical trials, and explore its potential use in the treatment of other diseases.
合成方法
The synthesis of {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves several steps. The first step involves the reaction between 4-nitrophenylhydrazine and 2-bromoacetophenone to form 4-[2-(3-nitrophenyl)hydrazinyl]phenyl)(phenyl)methanone. The second step involves the reaction between the intermediate product and 1,2-dibromoethane to form {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is essential for the replication of the virus. The compound has also shown promising results in the treatment of dengue virus, yellow fever virus, and West Nile virus. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c32-27(21-10-5-2-6-11-21)22-16-14-20(15-17-22)26-25(19-8-3-1-4-9-19)29-28(30-26)23-12-7-13-24(18-23)31(33)34/h1-18H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRBDDAZHCPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

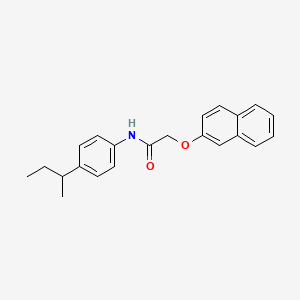
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
![1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)
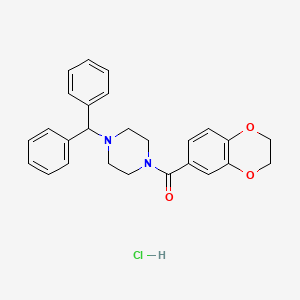
![4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5229303.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)
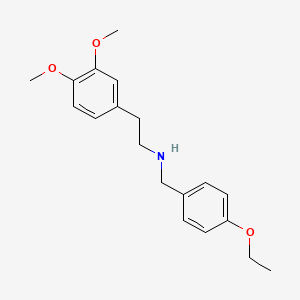
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5229319.png)
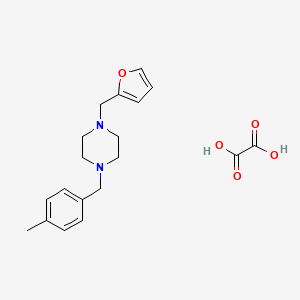
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5229341.png)
![3-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5229347.png)
